4-Bromo-2-fluorobenzenesulfonyl chloride
Overview
Description
4-Bromo-2-fluorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3BrClFO2S . It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with bromine and fluorine atoms. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
4-Bromo-2-fluorobenzenesulfonyl chloride is primarily used as a reagent in organic synthesis . It doesn’t have a specific biological target, but it reacts with various organic compounds to form new chemical entities.
Mode of Action
This compound is often used in the Suzuki-Miyaura coupling reactions , a type of cross-coupling reaction, to form carbon-carbon bonds. The sulfonyl chloride group in the molecule can react with amines, alcohols, and other nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other compounds .
Pharmacokinetics
It’s worth noting that the compound is sensitive to moisture and hydrolyzes in water , which could potentially affect its stability and bioavailability in biological systems.
Result of Action
The result of the action of this compound is the formation of new chemical entities through its reactions with various nucleophiles. These new compounds can have a wide range of properties and biological activities depending on their structure .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of moisture. It is moisture-sensitive and should be stored away from oxidizing agents, water, and bases . Its reactivity can also be affected by the solvent used in the reaction.
Biochemical Analysis
Biochemical Properties
4-Bromo-2-fluorobenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of protein side chains. It interacts with enzymes, proteins, and other biomolecules, such as tyrosine, lysine, and histidine residues, through sulfonylation reactions . These interactions often result in the formation of stable sulfonamide bonds, which can alter the activity and function of the target biomolecules. The compound’s ability to hydrolyze in water makes it reactive and suitable for various biochemical applications .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of tyrosine residues can impact signal transduction pathways, leading to altered cellular responses. Additionally, the compound’s reactivity with lysine and histidine residues can affect enzyme activity and gene expression, thereby influencing cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group reacts with nucleophilic amino acid residues, forming stable sulfonamide bonds. This covalent modification can lead to enzyme inhibition or activation, depending on the target protein. For example, the sulfonylation of active site residues in enzymes can inhibit their catalytic activity, while modification of regulatory proteins can alter gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is moisture-sensitive and hydrolyzes in the presence of water, which can affect its long-term stability and reactivity . Studies have shown that prolonged exposure to aqueous environments can lead to the degradation of the compound, resulting in reduced efficacy in biochemical assays. When stored under inert conditions, the compound remains stable and retains its reactivity for extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, such as severe skin burns and eye damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical modifications without inducing toxicity. Careful dosage optimization is essential to balance efficacy and safety in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modifying key enzymes involved in metabolic processes. For example, the sulfonylation of enzymes in the glycolytic pathway can alter their activity, leading to changes in glucose metabolism. Additionally, the compound’s reactivity with cofactors, such as NADH and ATP, can impact energy production and utilization within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. For instance, the compound may bind to transport proteins that mediate its uptake into cells, where it can then interact with target biomolecules. The distribution of the compound within tissues can also be influenced by its solubility and reactivity .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, where it exerts its biochemical effects. For example, the presence of targeting signals on the compound can direct it to the nucleus, where it can modify nuclear proteins involved in gene expression. Additionally, post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-fluorobenzenesulfonyl chloride can be synthesized by reacting 4-bromo-2-fluorobenzenesulfonic acid with thionyl chloride. The reaction typically uses aluminum trichloride as a catalyst and is carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Coupling Reactions: It can be used in coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like aryl halides and organometallic compounds.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include sulfonamides, sulfonate esters, and sulfonate thioesters.
Coupling Products: Products can include biaryl compounds and other complex organic structures.
Scientific Research Applications
4-Bromo-2-fluorobenzenesulfonyl chloride has a wide range of applications in scientific research:
Biology: It is used in the modification of biomolecules for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzenesulfonyl chloride: Similar structure but lacks the bromine atom.
4-Bromobenzenesulfonyl chloride: Similar structure but lacks the fluorine atom.
2-Fluorobenzenesulfonyl chloride: Similar structure but with different substitution pattern.
Uniqueness
4-Bromo-2-fluorobenzenesulfonyl chloride is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This dual substitution enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
4-bromo-2-fluorobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO2S/c7-4-1-2-6(5(9)3-4)12(8,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYBZLRIUHNRQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371265 | |
Record name | 4-Bromo-2-fluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216159-03-4 | |
Record name | 4-Bromo-2-fluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-fluorobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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